5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
IUPAC Name |
5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-28-12-11-18-19(25(28)31)4-2-5-22(18)32-15-24(30)29-21(16-7-9-17(26)10-8-16)14-20(27-29)23-6-3-13-33-23/h2-10,13,21H,11-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHRANYIBCBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the fluorophenyl and thiophene rings, followed by the formation of the pyrazole ring through cyclization reactions. The final steps involve the coupling of these core structures under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for hydrogenation, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one exhibit significant anticancer properties. Studies have shown that derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Case Study: A derivative of this compound demonstrated potent activity against breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against a range of pathogens. Its structure allows it to interact with bacterial cell membranes and inhibit growth.
- Case Study: In vitro studies revealed that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds with similar structures have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Research Insight: A study highlighted that the compound could reduce inflammation markers in animal models of arthritis .
Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
- Case Study: Research indicated that it could protect neuronal cells from oxidative stress-induced damage .
Cognitive Enhancement
Preliminary research suggests potential cognitive-enhancing effects through modulation of neurotransmitter systems.
- Insight: Animal studies have shown improvements in memory and learning tasks following administration of related compounds .
Summary of Applications
Mechanism of Action
The mechanism of action of 5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Impact of Substituents on Bioactivity
The thiophene group in the target compound may enhance π-π stacking interactions in biological targets compared to triazole-containing analogs like Compounds 4 and 5 . The tetrahydroisoquinolinone core, common in kinase inhibitors, suggests divergent target profiles relative to thiazole-based antimicrobial agents .
Computational and Chemoinformatic Analyses
Chemical Similarity Networks
Tools like CSNAP and Tanimoto coefficients enable large-scale structural comparisons. The target compound’s similarity to PubChem ligands (e.g., 531.3 Da analogs ) could prioritize targets via molecular docking .
Table 2: Key Similarity Metrics for Analog Screening
Molecular Docking Predictions
Preliminary docking (using AutoDock or similar tools) suggests the thiophene and fluorophenyl groups may interact with hydrophobic pockets in kinase domains, while the oxoethoxy bridge enhances solubility .
Biological Activity
The compound 5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 395.45 g/mol. Its structure features a tetrahydroisoquinoline core linked to a pyrazole and thiophene moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A notable study demonstrated that a pyrazole analog displayed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, suggesting that the incorporation of the pyrazole ring enhances the anticancer efficacy of these compounds .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Pyrazole derivatives have been reported to stabilize human red blood cell membranes and reduce carrageenan-induced paw edema in animal models . The mechanism involves the modulation of inflammatory mediators such as prostaglandins.
Antimicrobial Activity
Research has shown that thiophene-containing compounds exhibit antimicrobial properties. The presence of both thiophene and pyrazole rings in this compound may enhance its effectiveness against various bacterial strains. A study on similar derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Synthesis
The synthesis of the target compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by coupling reactions with thiophene and tetrahydroisoquinoline derivatives. The synthetic pathway is crucial for optimizing yield and purity.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Study : A derivative similar to the target compound showed potent EGFR inhibitory activity with an IC50 value comparable to established anticancer drugs like erlotinib .
- Anti-inflammatory Evaluation : In vivo studies indicated that compounds with thiophene and pyrazole structures exhibited significant anti-inflammatory effects, leading to reduced edema in animal models .
- Antimicrobial Testing : Compounds featuring thiophene rings demonstrated broad-spectrum antimicrobial activity, emphasizing the importance of structural motifs in enhancing biological efficacy .
Data Summary
Q & A
Basic: What is the standard synthetic route for preparing the target compound, and how are key intermediates validated?
The compound is synthesized via a multi-step procedure involving pyrazole ring formation and ether linkage coupling. A typical approach includes:
- Step 1 : Condensation of 4-fluorophenyl hydrazine with thiophene-2-carboxaldehyde to form the 4,5-dihydropyrazole core .
- Step 2 : Coupling the pyrazole intermediate with a tetrahydroisoquinolinone derivative via a 2-oxoethoxy linker using reflux in ethanol (2–3 hours, 80°C) .
- Validation : Intermediates are characterized by H NMR to confirm regioselectivity (e.g., pyrazole C-3 substitution) and IR spectroscopy to verify carbonyl stretches (~1700 cm) .
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
- X-ray crystallography : Resolves stereochemical ambiguities in the dihydropyrazole and tetrahydroisoquinolinone moieties. For example, C–H···O interactions in the pyrazole ring stabilize the 4,5-dihydro configuration .
- H NMR : Distinct signals for the thiophen-2-yl proton (δ 7.2–7.4 ppm) and the 4-fluorophenyl group (δ 7.5–7.7 ppm) confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 506.18) .
Advanced: How can reaction yields be optimized during the coupling step?
- Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances nucleophilic substitution efficiency between the pyrazole and tetrahydroisoquinolinone, achieving yields >75% .
- Solvent effects : Ethanol minimizes side reactions (e.g., hydrolysis of the 2-oxoethoxy group) compared to polar aprotic solvents like DMF .
- Temperature control : Maintaining 70–80°C prevents decomposition of the thiophen-2-yl group, which is sensitive to prolonged heating .
Advanced: What mechanistic insights explain the regioselectivity of the pyrazole-thiophene linkage?
- Electronic effects : The electron-rich thiophen-2-yl group directs electrophilic substitution at the pyrazole C-3 position, as confirmed by DFT calculations .
- Steric hindrance : Bulky substituents on the tetrahydroisoquinolinone limit reactivity at alternative pyrazole positions (e.g., C-5) .
Advanced: How are conflicting spectral data resolved, such as overlapping signals in 1^11H NMR?
- 2D NMR (COSY, HSQC) : Differentiates between protons on the tetrahydroisoquinolinone (δ 2.8–3.2 ppm, multiplet) and the dihydropyrazole (δ 5.1–5.3 ppm, doublet of doublets) .
- Variable-temperature NMR : Resolves dynamic rotational barriers in the 2-oxoethoxy linker, which cause signal broadening at room temperature .
Advanced: What strategies mitigate oxidative degradation during storage?
- Storage conditions : Anhydrous DMSO or argon-flushed vials at −20°C prevent hydrolysis of the 2-oxoethoxy group .
- Stabilizers : Adding 0.1% w/v ascorbic acid inhibits radical-mediated degradation of the thiophene ring .
Methodological: How is purity assessed beyond standard HPLC?
- Elemental analysis : Confirms stoichiometry (e.g., CHFNOS requires C 64.14%, H 4.78%) .
- Thermogravimetric analysis (TGA) : Detects solvent residues (<0.5% weight loss up to 150°C) .
Methodological: What computational tools predict the compound’s reactivity with biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets, leveraging the pyrazole’s planar geometry .
- MD simulations (GROMACS) : Assess the stability of the tetrahydroisoquinolinone scaffold in aqueous environments .
Contradiction Analysis: How are discrepancies in reported melting points addressed?
- Recrystallization solvents : Melting points vary between DMF/EtOH (mp 215–217°C) and acetone/water (mp 208–210°C) due to polymorphism .
- DSC profiling : Identifies metastable polymorphs that may form under rapid cooling conditions .
Translational: What in vitro assays are prioritized for initial activity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
